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Brevinin-1SHd precursor

Cat. No.: B1577845
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1SHd precursor is a synthetic antimicrobial peptide (AMP) derived from frog skin secretions, provided for research use only. As a member of the Brevinin-1 family, it is characterized by its potential to form an amphipathic α-helical structure and its cationic nature, which facilitates interaction with the anionic membranes of microorganisms . The Brevinin peptide superfamily, to which this precursor belongs, has demonstrated broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal properties . Research indicates that the mechanism of action for these peptides often involves disrupting microbial membrane integrity through models such as the "carpet-like" mechanism, leading to cell permeabilization and death . Beyond direct antimicrobial effects, Brevinin peptides are of significant interest in therapeutic research for their diverse bioactivities. Studies on related Brevinin peptides have shown potential anti-tumor properties, with the ability to selectively target cancer cells via the lysosome-mitochondrial death pathway while showing little toxicity to normal mammalian cells . Additional research areas include their ability to stimulate insulin secretion, promote dendritic cell maturation, and enhance wound healing . The this compound offers researchers a tool to explore these mechanisms and applications further, contributing to the development of novel anti-infective and anticancer agents.

Properties

bioactivity

Antimicrobial

sequence

LPMLAGLAANFLPKIFCKITRKC

Origin of Product

United States

Genomic and Transcriptomic Architecture of Brevinin 1shd Precursor

Gene Identification and Isolation Methodologies for Brevinin-1SHd Precursor Sequences

The discovery and characterization of the this compound gene have been made possible through sophisticated molecular biology techniques that allow researchers to probe the genetic blueprint of amphibians. The primary methods employed are centered around the analysis of messenger RNA (mRNA) from the frog's skin, a rich source of AMP transcripts.

A cornerstone technique is the construction of a cDNA library from the skin secretions of Pelophylax saharicus. nih.govnih.gov This process involves collecting the frog's defensive skin secretions, which contain not only the peptides themselves but also the mRNA transcripts encoding them. mdpi.com The mRNA is then isolated, typically using magnetic beads that bind to the poly(A) tail characteristic of eukaryotic mRNA. This isolated mRNA serves as a template for the enzyme reverse transcriptase to synthesize a complementary DNA (cDNA) strand, creating a stable library of all the genes being actively expressed in the skin tissue at that moment. ird.fr

Once the cDNA library is established, researchers employ Rapid Amplification of cDNA Ends (RACE) , particularly 3'-RACE, to specifically clone the full-length precursor sequences. This method is highly effective for AMPs because while the region encoding the mature peptide is highly variable, the 5'-untranslated region (UTR) and the signal peptide-encoding region are often highly conserved among different AMP families. nih.gov Scientists design degenerate primers—a mix of primers with slight variations—that target these conserved 5' regions. By using these primers in a polymerase chain reaction (PCR) with the cDNA library, they can amplify the entire sequence, from the known conserved region through the variable mature peptide region to the 3' end. nih.gov

Following amplification, the DNA is sequenced, and bioinformatics tools are used to analyze the resulting data. By comparing the cloned sequence to databases of known peptides, researchers can identify the open reading frame (ORF) that codes for the this compound. This bioinformatic analysis reveals the characteristic structure of an AMP precursor, confirming its identity. researchgate.net

Structural Analysis of the this compound Gene

The gene encoding the this compound, like many other amphibian AMP genes, possesses a distinct structural organization that facilitates its regulation and the ultimate production of the mature peptide.

The precursor protein, as deduced from the cDNA sequence, exhibits a canonical tripartite structure common to amphibian skin peptides. researchgate.netresearchgate.net It begins with an N-terminal signal peptide sequence of approximately 22 amino acids. This hydrophobic segment is crucial for directing the nascent protein into the endoplasmic reticulum for secretion. Following the signal peptide is an acidic pro-region , which is then cleaved by a dibasic cleavage site (typically Lys-Arg) to release the C-terminal mature Brevinin-1SHd peptide . researchgate.netmedchemexpress.com

Precursor RegionDeduced Amino Acid Sequence of this compound
Signal PeptideMet-Lys-Ser-Val-Leu-Leu-Val-Ser-Leu-Leu-Val-Leu-Leu-Leu-Gly-Ile-Ser-Leu-Ser-Ile-Cys-Glu
Acidic Pro-regionGlu-Glu-Ser-Pro-Glu-Glu-Glu-Lys-Arg
Mature PeptideGly-Leu-Pro-Met-Leu-Ala-Gly-Leu-Ala-Ala-Asn-Phe-Leu-Pro-Lys-Ile-Phe-Cys-Lys-Ile-Thr-Arg-Lys-Cys

Table 1: Deduced amino acid sequence of the this compound from Pelophylax saharicus. The precursor is organized into a signal peptide, an acidic pro-region terminating in a Lys-Arg (KR) cleavage site, and the mature peptide sequence. nih.gov

Exon-Intron Organization and Splicing Patterns

While the specific genomic structure of the Brevinin-1SHd gene has not been detailed in isolation, studies on closely related Brevinin genes in other Pelophylax and Rana species provide a well-established model. researchgate.netbiologists.com The genomic organization of these antimicrobial peptide genes is remarkably conserved, typically consisting of three exons separated by two introns . biologists.combiologists.com

This conserved structure is organized as follows:

Exon 1: Encodes the 5'-untranslated region (UTR) and the majority of the signal peptide.

Exon 2: Encodes the final few amino acids of the signal peptide, the entire acidic pro-region, and the dibasic cleavage site.

Exon 3: Encodes the entire sequence of the mature antimicrobial peptide and the 3'-UTR.

This exon-intron arrangement necessitates RNA splicing, where the intronic sequences are removed from the pre-mRNA transcript to form the mature mRNA that is translated into the precursor protein. This modular genetic architecture may facilitate the rapid evolution of the mature peptide sequence—located on a single exon—while maintaining the conserved functions of the signal peptide and pro-regions encoded by the other exons.

Regulatory Elements within the Promoter Region and Untranslated Regions (UTRs)

The expression of the this compound gene is controlled by regulatory elements located in its promoter and UTRs. The promoter region, situated upstream of the gene's transcription start site, contains binding sites for transcription factors that initiate or modulate gene expression. biologists.com In amphibian AMP genes, including those of the Brevinin family, several key transcription factor binding sites have been identified. These include sites for the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) family of transcription factors, such as RelA and NF-κB1. biologists.combiologists.com

The 5' and 3' UTRs, which are transcribed but not translated, also play crucial roles in post-transcriptional regulation. They can influence mRNA stability, localization, and translational efficiency. The 5'-UTR, in particular, is often highly conserved across different frog skin peptide cDNAs and is a key target for the degenerate primers used in gene cloning. nih.govnih.gov

Transcriptional Regulation of this compound Gene Expression

The synthesis of the this compound is a tightly regulated process, involving both a baseline level of transcription and a rapid, inducible response to specific threats.

Basal Transcriptional Mechanisms

In the absence of specific threats, it is likely that a low, constitutive level of Brevinin-1SHd gene expression is maintained. This basal transcription ensures that a ready supply of the antimicrobial peptide is stored within the granular glands of the skin, prepared for immediate release upon injury or stimulation. This baseline expression is managed by the general transcriptional machinery of the cell, interacting with the promoter elements of the gene.

Inducible Gene Expression Pathways and Stimuli

A hallmark of the innate immune system is its ability to rapidly respond to challenges. The expression of amphibian AMPs, including Brevinins, is known to be significantly upregulated in response to various stimuli. biologists.combiologists.com This inducible expression is critical for mounting an effective defense against invading microorganisms.

Studies on related frog species have demonstrated that exposure to pathogens, such as the bacteria Escherichia coli and Staphylococcus aureus, or to microbial components like lipopolysaccharide (LPS) , leads to a significant increase in the transcription of AMP genes. biologists.combiologists.com This response is largely mediated by signaling pathways that converge on the activation of NF-κB transcription factors. biologists.com Upon detection of a pathogen, these transcription factors translocate to the nucleus and bind to the promoter of the Brevinin-1SHd gene, dramatically increasing its rate of transcription.

Furthermore, environmental stressors can also trigger an increase in AMP expression. For instance, in the wood frog Rana sylvatica, stresses such as anoxia, dehydration, and freezing have been shown to upregulate Brevinin-1SY mRNA levels, suggesting a broader role for these peptides in maintaining skin integrity under harsh physiological conditions. biologists.com

Regulatory Factor/StimulusPredicted Effect on Brevinin-1SHd Gene Expression
Basal Transcription MachineryMaintains a low, constitutive level of expression.
Pathogen Exposure (E. coli, S. aureus)Significantly upregulates transcription. biologists.combiologists.com
Lipopolysaccharide (LPS)Induces a strong transcriptional response. biologists.combiologists.com
NF-κB Transcription FactorsAct as key mediators of inducible expression. biologists.com
Environmental Stress (e.g., dehydration)May increase transcript levels.

Table 2: Summary of known and predicted transcriptional regulators and stimuli for the this compound gene, based on studies of related amphibian antimicrobial peptides.

Biosynthesis and Post Translational Maturation of Brevinin 1shd Precursor

Ribosomal Synthesis of the Brevinin-1SHd Prepropeptide

Like all genetically encoded peptides, the journey of Brevinin-1SHd begins at the ribosome. The genetic blueprint for the Brevinin-1SHd precursor is transcribed from DNA into messenger RNA (mRNA). This mRNA molecule is then translated by ribosomes into a polypeptide chain, referred to as the prepropeptide.

This initial translation product is larger than the final active peptide and is composed of distinct domains, each with a specific function in the subsequent maturation and secretion process. Based on the well-established architecture of antimicrobial peptide precursors from amphibian skin, the Brevinin-1SHd prepropeptide consists of three key regions:

An N-terminal signal peptide: This sequence acts as a molecular "zip code," directing the nascent polypeptide to the endoplasmic reticulum.

An acidic spacer region: This intervening sequence is thought to play a role in preventing premature activity of the peptide and may assist in proper folding.

The C-terminal mature Brevinin-1SHd sequence: This is the domain that will ultimately become the active antimicrobial peptide.

This ribosomal synthesis ensures a high fidelity of the primary amino acid sequence, which is critical for the subsequent enzymatic modifications and the final biological activity of the peptide.

Signal Peptide Cleavage and Entry into the Secretory Pathway

Immediately following its synthesis on the ribosome, the N-terminal signal peptide of the Brevinin-1SHd prepropeptide guides the entire molecule to the membrane of the endoplasmic reticulum (ER). As the polypeptide chain is translocated into the lumen of the ER, the signal peptide is recognized and cleaved by a specific enzyme complex known as the signal peptidase.

The removal of the signal peptide is a crucial first step in the maturation process. This cleavage event releases the resulting "propeptide" (now lacking the signal sequence) into the ER lumen, marking its official entry into the secretory pathway. From the ER, the Brevinin-1SHd propeptide traffics through the Golgi apparatus, where further processing and packaging into secretory granules occur.

A representative structure of a Brevinin-1 (B586460) family precursor, Brevinin-1GHd, illustrates this organization. The precursor is comprised of 71 amino acid residues. nih.gov The initial 22 amino acids at the N-terminus form the signal peptide. nih.gov

Domain Function Typical Length (in a representative Brevinin-1 precursor)
Signal PeptideDirects the prepropeptide to the Endoplasmic Reticulum~22 amino acids
Acidic SpacerMay assist in folding and prevent premature peptide activityVariable
Mature PeptideThe final, biologically active antimicrobial peptide sequence~24 amino acids

This table provides a generalized structure based on homologous Brevinin-1 precursors.

Proteolytic Processing Mechanisms of the Precursor

Once inside the secretory pathway, the Brevinin-1SHd propeptide undergoes further proteolytic cleavage to release the mature peptide from the acidic spacer region. This is a highly specific process mediated by a class of enzymes known as proprotein convertases.

The processing of propeptides in the secretory pathway is primarily carried out by a family of calcium-dependent serine endoproteases called proprotein convertases (PCs). In vertebrates, this family includes enzymes such as furin and PC1/3, which are well-known for their role in processing peptide hormones, neuropeptides, and other secreted proteins.

These enzymes recognize and cleave at specific amino acid motifs within the precursor protein. While the specific convertases involved in Brevinin-1SHd processing have not been definitively isolated and characterized, the conserved nature of the cleavage site in Brevinin family precursors strongly points to the involvement of these enzymes. They are synthesized as inactive zymogens and undergo autocatalytic activation within the secretory pathway, ensuring their proteolytic activity is confined to the correct cellular compartments, such as the trans-Golgi Network and immature secretory granules.

The cleavage of the Brevinin-1SHd propeptide to release the mature peptide is a highly specific event. Analysis of homologous Brevinin-1 precursor sequences reveals a highly conserved cleavage motif. The acidic spacer region typically terminates in a pair of basic amino acid residues, most commonly Lysine-Arginine (-KR-). nih.gov This dibasic site serves as the recognition and cleavage signal for proprotein convertases.

The enzyme cleaves the peptide bond on the C-terminal side of this basic pair, precisely liberating the N-terminus of the mature Brevinin-1SHd peptide. The presence of this canonical -KR- site is a hallmark of many secreted peptides in amphibians and other vertebrates that undergo this type of post-translational processing.

Table of Representative Brevinin-1 Precursor Cleavage Sites:

Precursor Peptide Cleavage Site Sequence Mature Peptide N-terminus
Brevinin-1GHd ...EEDDSEKRFLGA... FLGA...
Brevinin-1EG ...DEEDSEKRFLPL... FLPL...

Data is derived from homologous Brevinin-1 family precursors to illustrate the conserved nature of the dibasic cleavage site.

The specificity of proprotein convertases for their substrates is determined by the amino acid sequence surrounding the cleavage site. The minimal recognition motif for enzymes like furin is typically Arg-X-Lys/Arg-Arg↓ (where X can be any amino acid and cleavage occurs after the final Arginine). However, the simpler dibasic Lys-Arg site is also efficiently recognized and cleaved.

The acidic nature of the spacer region N-terminal to the cleavage site may also play a role in substrate recognition and binding by creating a favorable electrostatic environment for the enzyme's active site. The conformation of the propeptide as it is trafficked through the Golgi apparatus presents the cleavage site in an accessible loop, allowing for efficient enzymatic processing. This precise recognition ensures that cleavage occurs only at the intended site, preventing non-specific degradation of the precursor and yielding a mature peptide with the correct N-terminus.

C-terminal Amidation and Other Terminal Modifications of the Mature Peptide

Following proteolytic liberation of the mature peptide, a final and often critical modification occurs at its C-terminus: amidation. This process is common for many amphibian antimicrobial peptides and is crucial for the biological activity of Brevinin-1SHd.

The amidation process requires a C-terminal Glycine residue on the peptide substrate, which acts as the amide donor. This reaction is catalyzed by a bifunctional enzyme known as Peptidylglycine alpha-amidating monooxygenase (PAM) . The PAM enzyme carries out the conversion in two sequential steps:

Peptidylglycine alpha-hydroxylating monooxygenase (PHM) activity: The PHM domain of the enzyme, which is copper- and ascorbate-dependent, hydroxylates the α-carbon of the C-terminal glycine.

Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL) activity: The PAL domain then cleaves the bond between the α-carbon and the nitrogen of the glycine, releasing glyoxylate (B1226380) and leaving the preceding amino acid with a C-terminal amide group (-NH2).

This amidation neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's net positive charge. This modification is often essential for stabilizing the peptide's alpha-helical structure, increasing its resistance to degradation by carboxypeptidases, and improving its interaction with negatively charged bacterial membranes, thereby enhancing its antimicrobial efficacy. Other terminal modifications are less common for this class of peptides, with C-terminal amidation being the most significant for its function.

Disulfide Bond Formation and Cyclization in the Mature Peptide (e.g., Rana Box)

A hallmark of many Brevinin-1 family peptides, including presumably Brevinin-1SHd, is the presence of a C-terminal cyclic structure known as the "Rana box". portlandpress.commdpi.com This motif is critical for the peptide's three-dimensional structure and biological function. nih.gov

The formation of the Rana box involves the creation of a disulfide bond between two cysteine residues located near the C-terminus of the peptide. mdpi.com This covalent linkage results in a heptapeptide (B1575542) loop, a defining characteristic of this peptide subfamily. portlandpress.com The process of disulfide bond formation is a crucial post-translational modification that typically occurs within the endoplasmic reticulum, an organelle with an oxidizing environment conducive to such reactions. This cyclization is believed to stabilize the peptide's amphipathic α-helical structure, which is essential for its interaction with and disruption of microbial membranes. nih.gov

Research on various Brevinin-1 peptides has demonstrated the significance of the Rana box for their antimicrobial efficacy. The disruption of this cyclic structure often leads to a significant reduction or complete loss of activity. nih.gov

Table 1: Structural Features of the Rana Box in Brevinin-1 Peptides

FeatureDescriptionSignificance
Composition A heptapeptide sequence at the C-terminus containing two cysteine residues.Forms the cyclic structure of the Rana box.
Linkage A disulfide bond between the two cysteine residues.Stabilizes the peptide's conformation.
Structure A cyclic loop.Crucial for maintaining the α-helical structure and antimicrobial activity.
Conservation A conserved feature among many Brevinin-1 family peptides. nih.govSuggests a vital role in the peptide's function across different species.

Cellular Compartmentalization and Secretion Pathways of the Precursor and Mature Peptide

The biosynthesis and secretion of this compound and the mature peptide follow the classical secretory pathway for peptides destined for extracellular release. This intricate process involves several key cellular organelles.

The initial synthesis of the this compound occurs on ribosomes, which then translocate the nascent polypeptide chain into the lumen of the endoplasmic reticulum (ER) . nih.govkhanacademy.org Within the ER, the precursor undergoes initial folding and the critical disulfide bond formation that creates the Rana box. ubc.ca

From the ER, the folded precursor is transported to the Golgi apparatus . nih.govbiologyonline.com The Golgi serves as a central processing and sorting hub. Here, further post-translational modifications may occur, and the precursor is packaged into secretory vesicles. It is within the Golgi or in the maturing secretory vesicles that propeptide convertases cleave the precursor at specific sites, such as the typical -Lys-Arg- (-KR-) site, to release the mature, active Brevinin-1SHd peptide. portlandpress.com

Finally, these secretory vesicles, containing the mature peptide, move to the cell periphery. In the case of amphibian skin peptides, these vesicles are stored in specialized dermal granular glands. mdpi.com Upon appropriate stimulation, such as stress or injury, these glands release their contents, including the mature Brevinin-1SHd, onto the skin surface to provide a defensive antimicrobial shield. mdpi.com

Table 2: Cellular Pathway of this compound and Mature Peptide

Cellular CompartmentKey Events
Ribosomes/Endoplasmic Reticulum (ER) - Synthesis of the this compound. - Translocation into the ER lumen. - Initial protein folding. - Disulfide bond formation (Rana box).
Golgi Apparatus - Further post-translational modifications. - Sorting and packaging into secretory vesicles. - Cleavage of the precursor by propeptide convertases to yield the mature peptide.
Secretory Vesicles/Granular Glands - Storage of the mature Brevinin-1SHd peptide.
Cell Exterior (Skin Surface) - Secretion of the mature peptide upon stimulation.

Structural Biology and Functional Correlation of Brevinin 1shd Peptides Non Physical Property Focused

Primary Sequence Analysis and Motif Identification

The precursor of Brevinin-1SHd, like other members of the brevinin family, is characterized by a specific arrangement of amino acids that includes distinct functional motifs. The primary structure typically consists of a signal peptide, an acidic spacer, and the mature peptide domain. researchgate.net Key conserved features within the mature brevinin-1 (B586460) peptides include a hydrophobic N-terminal domain, often featuring a highly conserved FLP-tripeptide motif, and a C-terminal heptapeptide (B1575542) loop known as the "Rana box". qub.ac.uknih.gov

The N-terminal FLP motif is a common feature among brevinin-1 peptides and is considered important for their biological activity. qub.ac.uk This hydrophobic domain is crucial for the initial interaction with and insertion into the lipid bilayer of target cell membranes. mdpi.com

The C-terminal Rana box is a highly conserved cyclic heptapeptide domain, typically with the sequence Cys-(Xaa)4-Lys-Cys, formed by a disulfide bridge between two cysteine residues. nih.govmdpi.com This motif is a common structural feature in many antimicrobial peptides isolated from ranid frogs. nih.gov While initially thought to be essential for antimicrobial activity, some studies have shown that its removal or modification can have varied effects, from reducing activity to even enhancing it in some cases. mdpi.com

For instance, the mature peptide sequence of a Brevinin-1 peptide, Brevinin-1GHd, has been identified as FLGALFKVASKLVPAAICSISKKC. frontiersin.orgnih.gov Analysis of this sequence reveals the presence of both hydrophobic residues (such as F, L, G, A, V, I) and positively charged lysine (B10760008) (K) residues, contributing to its amphipathic nature. frontiersin.org

Table 1: Key Motifs in Brevinin-1 Peptides
MotifTypical LocationConsensus Sequence/Key FeaturesPutative Function
N-terminal FLP MotifN-terminusFLP-tripeptideInitial membrane interaction, hydrophobicity
Rana BoxC-terminusCys-(Xaa)4-Lys-Cys disulfide bridgeStructural stability, influences antimicrobial activity

Secondary and Tertiary Conformation in Biologically Relevant Environments

In an aqueous solution, brevinin-1 peptides like Brevinin-1BYa typically exist in a random coil conformation, lacking a defined secondary structure. nih.govnih.gov However, upon encountering a membrane-mimetic environment, such as in the presence of trifluoroethanol (TFE) or micelles, they undergo a significant conformational change. nih.govnih.gov In these hydrophobic environments, brevinin peptides adopt an α-helical structure. nih.govfrontiersin.org This transition is a critical step in their mechanism of action, as the helical conformation facilitates the disruption of the target cell membrane. nih.gov

For example, the structure of Brevinin-1BYa in a TFE-water mixture and in the presence of micelles is characterized by a flexible helix-hinge-helix motif. nih.gov The two α-helices are connected by a hinge region, often located around a Glycine or Proline residue. nih.gov Specifically, for Brevinin-1GHd, its secondary structure is predicted to be composed of two α-helices, one near the N-terminus and another near the C-terminus. frontiersin.org Positional studies have shown that these helical segments lie parallel to the surface of micelles, with the hydrophobic residues facing the core of the micelle and the hydrophilic residues exposed to the solvent. nih.gov This orientation suggests a non-pore-forming mechanism of action for some brevinins. nih.gov

The thermal stability of these secondary structures can be high, as demonstrated for Brevinin-1GHd. frontiersin.org The presence of the disulfide bond in the Rana box is thought to contribute to the stabilization of this α-helical structure. researchgate.net

Table 2: Conformational Characteristics of Brevinin-1 Peptides
EnvironmentPredominant ConformationKey Structural Features
Aqueous SolutionRandom CoilLack of defined secondary structure
Membrane-Mimetic (e.g., TFE, micelles)α-helicalAmphipathic helix, helix-hinge-helix motif

Structure-Activity Relationships: Impact of Specific Amino Acid Residues and Motifs on Biological Mechanisms

The biological activity of Brevinin-1SHd and related peptides is a direct consequence of their primary and secondary structures. Specific amino acid residues and motifs play crucial roles in determining their potency and selectivity.

Brevinin peptides are typically cationic, a property conferred by the presence of positively charged amino acid residues such as lysine. nih.gov This positive charge is fundamental for the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as anionic phospholipids (B1166683). nih.gov An increase in the net positive charge can enhance antimicrobial activity, though excessive charge may also increase toxicity to host cells. researchgate.net

Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues in the α-helical conformation, is another critical factor. researchgate.net The hydrophobic face of the helix interacts with the lipid core of the membrane, while the hydrophilic face remains exposed to the aqueous environment. This amphipathic nature is essential for membrane disruption. nih.gov The balance between hydrophobicity and cationicity is crucial; high hydrophobicity can lead to increased hemolytic activity, a measure of toxicity towards red blood cells. researchgate.netnih.gov Studies have shown that modifying the peptide to achieve an optimal balance can enhance antimicrobial potency while minimizing toxicity. researchgate.netnih.gov

The C-terminal Rana box, with its disulfide bridge, plays a significant role in the structural stability of many brevinin-1 peptides. researchgate.net This cyclic structure can help to maintain the α-helical conformation, which is crucial for antimicrobial activity. researchgate.net In some instances, the removal of the Rana box leads to a complete loss of antimicrobial activity. researchgate.net However, the importance of the Rana box is not universal across all brevinin peptides. For some, its removal has little effect, and in certain cases, it can even lead to an increase in antimicrobial potency. mdpi.com This suggests that the influence of the Rana box is context-dependent and may be influenced by other residues in the peptide sequence. mdpi.com Research on brevinin-1E indicated that the disulfide bridge is important for the α-helical structure but not essential for its antimicrobial activity. nih.gov

The specificity of brevinin peptides for microbial versus host cells is largely determined by the differences in membrane composition. Bacterial membranes are rich in anionic phospholipids, which attract the cationic peptides. nih.gov In contrast, mammalian cell membranes are typically composed of zwitterionic phospholipids and are less negatively charged. nih.gov

Mechanisms of Peptide Folding and Conformational Stability

The folding of brevinin peptides into their bioactive α-helical conformation is primarily induced by the transition from an aqueous to a hydrophobic, membrane-like environment. nih.gov In the absence of a membrane, the peptide chain is flexible and largely unstructured. The presence of a lipid bilayer or membrane-mimetic solvent provides the hydrophobic environment that drives the formation of the stable α-helical secondary structure.

Biological Activities and Mechanistic Research Derived from Brevinin 1shd

Antimicrobial Action Mechanisms

The antimicrobial efficacy of Brevinin-1 (B586460) peptides is largely attributed to their ability to interact with and disrupt microbial membranes. This process is governed by the peptide's physicochemical properties, such as its cationic nature and amphipathic structure, which facilitate its interaction with the negatively charged components of microbial cell envelopes.

Interactions with Microbial Membrane Components (e.g., Lipopolysaccharide (LPS), Teichoic Acids, Anionic Phospholipids)

The initial step in the antimicrobial action of Brevinin-1 peptides involves electrostatic interactions with anionic molecules on the bacterial cell surface. The cationic amino acid residues within the peptide are crucial for this initial binding to negatively charged components of bacterial membranes. researchgate.net

In Gram-negative bacteria, the primary target is the Lipopolysaccharide (LPS) layer of the outer membrane. Brevinin-1 peptides have been shown to bind directly to LPS. For instance, studies on Brevinin-1GHd, a closely related peptide, demonstrated a binding affinity (Kd value) of 6.49 ± 5.40 mM to LPS from Escherichia coli. frontiersin.org This interaction is thought to permeabilize the outer membrane, allowing the peptide to access the inner cytoplasmic membrane. frontiersin.org

In Gram-positive bacteria, the cell wall is rich in Teichoic Acids , including lipoteichoic acid (LTA), which are anionic polymers that contribute to the negative surface charge. While direct studies on Brevinin-1SHd are limited, research on other cationic antimicrobial peptides indicates a strong binding affinity for LTA. This interaction is a critical step for these peptides to traverse the peptidoglycan layer and reach the cytoplasmic membrane. The binding of cationic peptides to LTA can neutralize its pro-inflammatory activity and is a key determinant of their efficacy against Gram-positive pathogens.

The cytoplasmic membranes of both Gram-positive and Gram-negative bacteria are rich in Anionic Phospholipids (B1166683) , such as phosphatidylglycerol. The presence of these negatively charged lipids provides a selective target for cationic Brevinin-1 peptides. researchgate.net Upon breaching the outer layers of the bacterial envelope, the peptides interact with these anionic phospholipids, leading to membrane perturbation and disruption. researchgate.net This selective interaction is a key factor in the peptide's ability to distinguish between bacterial and mammalian cells, as mammalian cell membranes are typically composed of zwitterionic phospholipids.

Modulatory Effects on Microbial Cell Integrity and Permeability

Following the initial binding to surface components, Brevinin-1 peptides induce significant changes in the integrity and permeability of the microbial cell membrane. These peptides can adopt an amphipathic α-helical structure in the hydrophobic environment of the membrane. researchgate.net This conformation is critical for their ability to perturb the phospholipid bilayer. researchgate.netnih.gov

The interaction leads to membrane permeabilization, allowing the leakage of intracellular contents, such as ions and metabolites, and ultimately leading to cell death. mdpi.com Studies using scanning and transmission electron microscopy on bacteria treated with Brevinin-1 peptides have visualized this membrane disruption, showing alterations in cell morphology and the release of cytoplasmic contents. mdpi.com Time-kill kinetic assays have demonstrated that this process is rapid, with complete killing of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) occurring within 30 to 60 minutes at concentrations four times the minimum inhibitory concentration (MIC). nih.gov

Inhibition of Biofilm Formation and Eradication of Established Biofilms

Bacterial biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, are notoriously resistant to conventional antibiotics. Brevinin-1 peptides have demonstrated efficacy against both the formation of new biofilms and the integrity of pre-existing ones.

These peptides can inhibit the initial attachment of planktonic bacteria to surfaces, a critical first step in biofilm formation. Furthermore, they have been shown to eradicate mature biofilms of clinically relevant pathogens. For example, Brevinin-1GHd was found to inhibit biofilm formation of S. aureus and MRSA at concentrations of 2 and 4 µM, respectively, and could eradicate established biofilms at concentrations of 2 and 16 µM. researchgate.net The mechanism of action against biofilms is believed to involve the disruption of the biofilm matrix and the killing of the embedded bacteria.

PeptideOrganismMBIC (μM)MBEC (μM)
Brevinin-1GHdS. aureus22
Brevinin-1GHdMRSA416

MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

Exploration of Differential Potency against Gram-Positive vs. Gram-Negative Microorganisms

Brevinin-1 peptides typically exhibit a broad spectrum of antimicrobial activity, but often show greater potency against Gram-positive bacteria compared to Gram-negative bacteria. nih.govnih.gov This differential activity can be attributed to the structural differences in the cell envelopes of these two bacterial types.

The cell wall of Gram-positive bacteria, though thick, is primarily composed of peptidoglycan and teichoic acids, which may present less of a barrier to cationic peptides than the complex outer membrane of Gram-negative bacteria. The outer membrane of Gram-negative bacteria, with its tightly packed LPS molecules, can hinder the passage of antimicrobial peptides to the inner cytoplasmic membrane. researchgate.net

For instance, Brevinin-1GHd displayed MICs of 2 µM against S. aureus (Gram-positive) but 8 µM against E. coli (Gram-negative). researchgate.net Similarly, Brevinin-1BW showed potent activity against Gram-positive strains like Enterococcus faecalis (MIC of 3.125 μg/mL) and S. aureus (MIC of 6.25 μg/mL), while its activity against Gram-negative bacteria was significantly weaker (MIC ≥100 μg/mL). nih.gov

PeptideMicroorganismGram StainMIC
Brevinin-1GHdS. aureusPositive2 µM
Brevinin-1GHdMRSAPositive4 µM
Brevinin-1GHdE. coliNegative8 µM
Brevinin-1GHdP. aeruginosaNegative32 µM
Brevinin-1BWE. faecalisPositive3.125 µg/mL
Brevinin-1BWS. aureusPositive6.25 µg/mL

MIC: Minimum Inhibitory Concentration.

Immunomodulatory Roles and Signaling Pathways

Beyond their direct antimicrobial effects, Brevinin-1 peptides can modulate the host immune response, a crucial function for controlling infections. This immunomodulatory activity is often linked to their ability to interact with bacterial components like LPS.

LPS-Neutralizing Capacity and Mechanisms

LPS, a potent endotoxin, can trigger an excessive inflammatory response in hosts, leading to sepsis and septic shock. Brevinin-1 peptides have demonstrated a significant capacity to neutralize the inflammatory effects of LPS. frontiersin.org

The mechanism of LPS neutralization involves the direct binding of the peptide to the lipid A portion of the LPS molecule. This binding prevents LPS from interacting with its receptor complex (TLR4/MD-2) on host immune cells, thereby inhibiting the downstream inflammatory signaling cascade. frontiersin.org

Studies with Brevinin-1GHd have shown that it can suppress the LPS-induced release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in macrophage cell lines. frontiersin.org This suppression occurs in a concentration-dependent manner. For example, at a concentration of 4 µM, Brevinin-1GHd reduced the mRNA expression of TNF-α, IL-6, and IL-1β by approximately 80.58%, 91.61%, and 95.19%, respectively, in LPS-stimulated cells. frontiersin.org This anti-inflammatory effect is mediated through the inactivation of the MAPK signaling pathway. frontiersin.org

Modulation of Inflammatory Mediator Release (e.g., TNF-α, NO, IL-6, IL-1β)

Research has demonstrated that Brevinin-1 peptides can significantly modulate the release of key inflammatory mediators. In studies involving lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells, the peptide Brevinin-1GHd has been shown to suppress the release of several pro-inflammatory molecules. nih.govfrontiersin.org This includes a concentration-dependent reduction in the production of tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.gov

Specifically, at a concentration of 4 μM, Brevinin-1GHd was observed to decrease the release of NO by approximately 87.31%, TNF-α by 44.09%, IL-6 by 72.10%, and IL-1β by 67.20% in LPS-stimulated macrophages. nih.gov This potent anti-inflammatory activity highlights the therapeutic potential of Brevinin-1 peptides in conditions characterized by excessive inflammation. nih.gov The ability of Brevinin-1GHd to neutralize LPS is a key aspect of its anti-inflammatory effect. nih.govfrontiersin.org

Table 1: Effect of Brevinin-1GHd on Inflammatory Mediator Release in LPS-Stimulated RAW 264.7 Cells

Inflammatory Mediator% Reduction with 4 μM Brevinin-1GHd
Nitric Oxide (NO)~87.31%
Tumor Necrosis Factor-alpha (TNF-α)~44.09%
Interleukin-6 (IL-6)~72.10%
Interleukin-1β (IL-1β)~67.20%

Impact on Cellular Signaling Pathways (e.g., MAPK pathway inactivation)

The anti-inflammatory effects of Brevinin-1 peptides are, in part, attributed to their ability to modulate intracellular signaling pathways. A key mechanism identified is the inactivation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govfrontiersin.org In LPS-stimulated RAW 264.7 cells, Brevinin-1GHd was found to inhibit the phosphorylation of JNK, ERK, and p38, which are critical components of the MAPK pathway. frontiersin.orgnih.gov

The reduction in the ratios of phosphorylated JNK to total JNK, phosphorylated ERK to total ERK, and phosphorylated p38 to total p38 indicates a dampening of the inflammatory cascade initiated by LPS. frontiersin.orgnih.gov At a concentration of 4 μM, Brevinin-1GHd reduced the p-JNK/JNK, p-ERK/ERK, and p-p38/p38 ratios by approximately 27.68%, 36.80%, and 51.29%, respectively, compared to the LPS-stimulated group. frontiersin.orgnih.gov This demonstrates that the anti-inflammatory properties of Brevinin-1GHd are mediated through the suppression of the MAPK signaling pathway. nih.govfrontiersin.org

Influence on Host Immune Cell Responses (e.g., Macrophage activation)

Brevinin-1 peptides have been shown to influence the responses of host immune cells, particularly macrophages. In the context of inflammation, LPS is a potent activator of macrophages. nih.gov The anti-inflammatory activity of Brevinin-1GHd was investigated in LPS-induced mouse macrophages, where it was found to inhibit the inflammatory response. frontiersin.orgnih.gov This suggests that Brevinin-1 peptides can modulate macrophage activation in the presence of inflammatory stimuli. The peptides themselves appear to have low cytotoxicity towards these immune cells at effective concentrations. For instance, the IC50 value of Brevinin-1GHd on RAW 264.7 cells was determined to be approximately 12.16 μM, a concentration higher than that required for its anti-inflammatory effects. frontiersin.orgnih.gov

Broader Biological Activities and Mechanistic Investigations

Beyond their immunomodulatory effects, Brevinin-1 peptides exhibit a range of other biological activities.

Research into Antifungal Activity Mechanisms

Brevinin-1 peptides have demonstrated notable antifungal properties. Brevinin-1GHd was found to be active against the yeast Candida albicans, with a minimum inhibitory concentration (MIC) of 4 µM. nih.gov Generally, the antimicrobial mechanism of Brevinin-1 peptides involves the disruption of the microbial cell membrane, leading to cell lysis. nih.gov These peptides are typically cationic and adopt an α-helical structure, which facilitates their interaction with and perturbation of the negatively charged fungal membranes. nih.govresearchgate.net

Investigations into Potential Antiviral Mechanisms

The antiviral potential of the Brevinin-1 family has also been explored. Research on a carboxamidomethylated linearized derivative of Brevinin-1 showed activity against Herpes Simplex Virus 2 (HSV-2). nih.gov More recent studies on synthetic stapled peptides derived from Brevinin-1EMa have demonstrated broad-spectrum antiviral activity against enveloped viruses, including retroviruses, lentiviruses, hepatitis C virus, and herpes simplex virus. dongguk.edu The proposed mechanism of action for these peptides is the disruption of the viral membrane, which is supported by the observation that they are not effective against non-enveloped viruses like murine norovirus. dongguk.edu This suggests that membrane interaction is a key component of their antiviral activity.

Cellular Anti-Proliferative Mechanisms in Model Systems (non-clinical)

A growing body of evidence supports the anti-proliferative activity of Brevinin-1 peptides against various cancer cell lines. nih.govnih.gov For example, Brevinin-1GHd displayed inhibitory effects on non-small cell lung cancer (H157), human neuronal glioblastoma (U251MG), melanoma (MDA-MB-435s), and human prostate carcinoma (PC3) cells, with IC50 values of 2.987, 7.985, 1.197, and 9.854 µM, respectively. nih.gov Another peptide, Brevinin-1 E8.13, was effective against lung (A549), gastric (AGS), leukemia (Jurkat, HL60), colorectal (HCT116), and liver (HepG2) cancer cell lines, with IC50 values ranging from 7.5 to 14.8 μM. nih.gov

The proposed mechanisms for this anti-cancer activity involve the selective targeting and disruption of cancer cell membranes, leading to necrosis and apoptosis. mdpi.com Brevinin-1RL1, for instance, was found to induce both necrosis and caspase-dependent apoptosis in tumor cells. mdpi.com Notably, some of these peptides exhibit low cytotoxicity towards normal cells, suggesting a degree of selectivity for cancer cells. nih.gov

Table 2: Anti-proliferative Activity of Brevinin-1 Peptides Against Various Cancer Cell Lines

PeptideCancer Cell LineCell TypeIC50 (μM)
Brevinin-1GHdH157Non-small cell lung cancer2.987
Brevinin-1GHdU251MGHuman neuronal glioblastoma7.985
Brevinin-1GHdMDA-MB-435sMelanoma1.197
Brevinin-1GHdPC3Human prostate carcinoma9.854
Brevinin-1 E8.13A549Lung cancer31.6
Brevinin-1 E8.13AGSGastric cancer7.5
Brevinin-1 E8.13JurkatLeukemia12.9
Brevinin-1 E8.13HCT116Colorectal cancer9.2
Brevinin-1 E8.13HL60Leukemia14.8
Brevinin-1 E8.13HepG2Liver cancer11.7

Evolutionary Trajectories and Phylogenetic Classification of Brevinin 1shd Precursors

Comparative Genomics of Brevinin-1 (B586460) Precursor Genes Across Amphibian Species

The genetic architecture of Brevinin-1 precursor genes reveals a conserved structure across various amphibian species. These precursors typically consist of a signal peptide, an acidic propiece, and a C-terminal region that encodes the mature antimicrobial peptide. researchgate.net The signal peptide is generally well-conserved among different AMP families, not just within the Brevinins, indicating a common secretory pathway. researchgate.net

In contrast, the intervening sequence regions show considerable variation among peptides of different AMP families, while the C-terminal AMP coding regions exhibit hyper-variability, even among peptides belonging to the same family. researchgate.net This high degree of variation in the mature peptide region is a hallmark of the evolutionary strategy of these immune effectors.

Molecular cloning techniques, such as 'shotgun' cloning, have been instrumental in identifying and characterizing Brevinin-1 precursor sequences from a multitude of frog species. For instance, precursors for Brevinin-1P, Brevinin-1S, and Brevinin-1V have been identified from Chinese frogs like Odorrana schmackeri, Odorrana versabilis, and Pelophylax plancyi fukienensis. nih.gov Similarly, the deduced sequences of Brevinin-1LT1 and Brevinin-1LT2 were reported from the skin of Hylarana latouchii, and precursors for Brevinin-1RTa, Brevinin-1RTb, and Brevinin-1RTc were identified from a cDNA library of Amolops ricketti. nih.gov

A study on Brevinin-1GHd from Hoplobatrachus rugulosus revealed that its precursor cDNA was highly identical to those found in Hylarana latouchii and Hylarana guentheri, with only a minor substitution in the signal peptide. nih.govcore.ac.uk This high degree of similarity suggests a close evolutionary relationship and a conserved expression of this particular peptide among these species. nih.gov

The structural organization of these precursors, with their conserved and variable regions, points to a modular evolution where the functional "warhead" (the mature peptide) can rapidly evolve, while the secretion and processing mechanisms remain relatively constant.

Table 1: Comparative Structure of Brevinin-1 Precursors from Different Amphibian Species

SpeciesPrecursor ComponentKey Characteristics
Amolops ricketti Signal PeptideConserved sequence for secretion
Acidic PropieceEnriched with acidic residues (Asp, Glu)
Mature Peptide (e.g., Brevinin-1RTa)Hypervariable region with antimicrobial activity
Hylarana latouchii Signal PeptideConserved sequence
Acidic PropieceAcidic residues
Mature Peptide (e.g., Brevinin-1LT1)High sequence diversity
Hoplobatrachus rugulosus Signal PeptideHigh identity to H. latouchii and H. guentheri precursors
Acidic PropieceTypical acidic domain
Mature Peptide (Brevinin-1GHd)Contains the conserved "Rana box"

Phylogenetic Analysis of Brevinin-1SHd Precursor Sequences and Related Peptides

Phylogenetic analyses of Brevinin-1 precursor and mature peptide sequences have been crucial in understanding the evolutionary relationships within this family and between different amphibian species. These studies consistently show that peptides from closely related species tend to cluster together, forming distinct clades. researchgate.net This pattern suggests that the diversity of Brevinin-1 peptides has arisen from relatively recent gene duplication events that occurred after the divergence of these species. researchgate.net

For example, a phylogenetic tree constructed using the neighbor-joining method for Brevinin-1 peptides demonstrates that Brevinin-1GHd from Hoplobatrachus rugulosus forms a clade with high affinity to peptides from Hylarana guentheri and Hylarana latouchii. nih.govcore.ac.uk This close relationship is supported by the high sequence identity of the mature peptides. nih.gov

However, the phylogenetic relationships are not always straightforward. In some cases, the distribution of Brevinin-1 peptides can challenge established taxonomic classifications. For instance, while Rana sphenocephala is morphologically and genetically a close relative of Rana pipiens, and Brevinin-1Sc from R. sphenocephala is found in the R. pipiens clade, other Brevinin-1 peptides from R. sphenocephala (Brevinin-1Sa and -1Sb) are found in the R. berlandieri clade, hinting at more complex phylogenetic connections. researchgate.net

The amino acid sequences of Brevinin-1 peptides have been proposed as valuable molecular markers for the identification and taxonomic classification of Ranid frogs due to their high concentration in skin secretions and their significant variability. nih.gov

Sequence Diversity and Conservation within the Brevinin-1 Family

The Brevinin-1 family is characterized by a high degree of sequence diversity, which is a direct result of the evolutionary pressures acting on these peptides. Despite this variability, certain structural motifs are conserved, pointing to their functional importance.

One of the most conserved features of the Brevinin-1 family is the "Rana box," a C-terminal cyclic heptapeptide (B1575542) formed by a disulfide bridge between two cysteine residues (Cys¹⁸-(Xaa)₄-Lys-Cys²⁴). researchgate.netresearchgate.net This feature is characteristic of many antimicrobial peptides from the Ranidae family. researchgate.net However, the discovery of C-terminal truncated Brevinin-1 peptides from Rana okinavana and Rana septentrionalis that lack this cyclic domain suggests that it is not universally essential for antimicrobial activity. researchgate.net

Apart from the Rana box, the amino acid sequence of Brevinin-1 is generally poorly conserved across species. nih.gov There are, however, four invariant residues in many Brevinin-1 peptides: Ala⁹, Cys¹⁸, Lys²³, and Cys²⁴. nih.gov The presence of a proline residue at position 14 is also common and is known to induce a stable kink in the peptide's structure. nih.gov

The hyper-variability is most pronounced in the C-terminal region encoding the mature peptide. researchgate.net This diversity is thought to be a key element in the arms race between the frog's immune system and pathogenic microorganisms. frontiersin.org

Table 2: Sequence Alignment of Mature Brevinin-1 Peptides from Various Frog Species

PeptideSpeciesSequence
Brevinin-1SHdSphaerotheca hudds(Sequence not publicly available)
Brevinin-1Rana brevipoda porsaFLPVLAGIAAKVVPALFCKITKKC
Brevinin-1GHdHoplobatrachus rugulosusFLGALFKVASKLVPAAICSISKKC
Brevinin-1ERana esculentaFLPLLAGLAANFLPKIFCKITRKC
Brevinin-1PPelophylax plancyiGIMDTLIKEVAGLVPAVFCKLSRKC
Brevinin-1SaRana sphenocephalaFLPVIAGVAAKVFPKIFCKITKKC

Evolutionary Pressures Shaping this compound Divergence and Functional Specialization

The remarkable diversity within the Brevinin-1 family is not a result of neutral genetic drift but is actively driven by strong evolutionary pressures. The primary force shaping the divergence of Brevinin-1SHd precursors and their relatives is diversifying or positive selection. frontiersin.orgresearchgate.net This type of selection favors new variants, leading to the rapid evolution of genes.

Studies on the molecular evolution of amphibian antimicrobial peptides have shown that the gene family diversified through numerous duplication events followed by the divergence of the duplicated loci. researchgate.net Evidence suggests that members of this gene family have been subjected to diversifying selection, particularly within the mature peptide domain. researchgate.net This indicates an adaptive response to a constantly changing microbial environment.

The "evolutionary arms race" between hosts and pathogens is a key driver of this diversification. nih.govfrontiersin.org As pathogens evolve to evade the host's immune defenses, there is strong selective pressure for the host to generate novel antimicrobial peptides with different specificities and modes of action. frontiersin.org This leads to the functional specialization of different Brevinin-1 peptides, with some potentially being more effective against certain types of bacteria or fungi.

The process of gene duplication and subsequent diversification allows for the generation of a large repertoire of antimicrobial peptides, increasing the chances of having an effective defense against a wide range of potential pathogens. researchgate.net This rapid evolution and functional specialization ensure that the amphibian host is well-equipped to survive in microbially rich environments.

Advanced Methodologies in Brevinin 1shd Precursor Research

Molecular Cloning and cDNA Library Screening for Precursor Identification

The foundational step in characterizing the Brevinin-1SHd precursor is the identification of its encoding gene. This is primarily achieved through molecular cloning and the screening of cDNA libraries constructed from the skin of relevant amphibian species. nih.govnih.gov

The process typically begins with the collection of skin secretions, often stimulated by norepinephrine, or the skin tissue itself. nih.gov Total RNA is then extracted from these samples. nih.govresearchgate.net This RNA is used as a template for reverse transcriptase to synthesize complementary DNA (cDNA), which represents the genes that were actively being expressed in the skin cells at the time of collection. This collection of cDNA molecules is then used to construct a cDNA library. nih.govnih.gov

To identify the specific cDNA clone encoding the this compound, researchers screen this library. A common and effective method is the use of 3'-RACE (Rapid Amplification of cDNA Ends) combined with degenerate primers. nih.govresearchgate.net These primers are designed based on highly conserved regions found in the 5'-untranslated region or the signal peptide sequence of known amphibian antimicrobial peptide precursors. nih.govnih.gov This "shotgun" cloning approach allows for the amplification and subsequent sequencing of cDNAs encoding novel peptide precursors, even without prior knowledge of the exact sequence. nih.gov Once a putative precursor cDNA is identified, its full sequence is determined, revealing the open-reading frame that encodes the prepropeptide, which includes a signal peptide, an acidic spacer, and the mature Brevinin-1SHd peptide. nih.govresearchgate.netresearchgate.net

Methodology StepDescriptionKey Reagents/ToolsTypical Source Material
RNA ExtractionIsolation of total RNA from amphibian skin tissue or secretions.Trizol reagent, RNA purification kitsFrog skin tissue/secretions
cDNA SynthesisReverse transcription of mRNA to create a library of complementary DNA.Reverse transcriptase, dNTPs, oligo(dT) primersTotal RNA
3'-RACE PCRAmplification of the 3' end of the cDNA using a gene-specific forward primer and an oligo(dT)-adapter reverse primer. Degenerate primers based on conserved precursor regions are often used.Taq polymerase, degenerate primers, gene-specific primerscDNA library
Cloning and SequencingInsertion of amplified cDNA into a vector for sequencing and analysis.Cloning vectors (e.g., pGEM-T), DNA ligase, sequencing platformAmplified cDNA fragments

Transcriptomics and Proteomics Approaches in Precursor and Peptide Discovery

High-throughput technologies have revolutionized the discovery of novel antimicrobial peptides, including members of the Brevinin family. Transcriptomic analysis, specifically the sequencing of all RNA molecules (RNA-Seq) in a given sample, provides a comprehensive snapshot of gene expression in amphibian skin. dntb.gov.uanih.gov This approach allows for the bioinformatic identification of a wide range of antimicrobial peptide precursors without the need for traditional cloning and screening. researchgate.net By assembling the transcriptome from sequencing data, researchers can identify numerous candidate precursor sequences, including novel Brevinins, and analyze their diversity and expression levels. dntb.gov.ua

Complementing transcriptomics, proteomics provides direct evidence of the peptides present in the frog's skin secretion. researchgate.net This is often referred to as "peptidomics" when focusing on the peptide component. nih.govnih.gov The methodology involves collecting the skin secretion, followed by separation of the peptides using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govmdpi.com The molecular masses of the purified peptides are then determined with high accuracy using mass spectrometry, such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight). researchgate.netnih.gov The amino acid sequence of the mature peptide can then be determined through techniques like Edman degradation or tandem mass spectrometry (MS/MS). nih.gov This peptidomic data can then be correlated with transcriptomic data to confirm the expression and processing of the predicted precursor. nih.gov

In Vitro and In Vivo Models for Studying Precursor Processing and Peptide Function (non-clinical models)

Understanding how the this compound is processed into the mature, active peptide is crucial. In vitro processing assays can be employed to study the enzymatic cleavage of the precursor. These assays typically involve incubating a synthetically produced or recombinantly expressed precursor protein with specific proprotein convertases that are known to cleave at basic amino acid sites (like the Lys-Arg site found in many brevinin precursors). nih.gov The reaction products can then be analyzed by HPLC and mass spectrometry to confirm the generation of the mature peptide.

To study the function of the mature peptide, various non-clinical in vivo models are utilized. These models are essential for assessing the peptide's antimicrobial efficacy in a biological system. A commonly used model involves infecting invertebrate hosts, such as the wax moth Galleria mellonella, with pathogenic bacteria (e.g., methicillin-resistant Staphylococcus aureus - MRSA). mdpi.com The survival of the infected larvae after treatment with the peptide provides a measure of its in vivo activity. mdpi.com Murine infection models are also employed, where mice are infected with bacteria and subsequently treated with the peptide to evaluate its ability to reduce the bacterial load in various tissues. nih.gov These models provide valuable preclinical data on the peptide's potential as a therapeutic agent. medicilon.commedinstitute.com

Mutagenesis and Peptide Engineering for Structure-Function Elucidation

To investigate the relationship between the structure of Brevinin-1SHd and its biological activity, researchers employ site-directed mutagenesis and peptide engineering. mdpi.comnih.gov This involves systematically altering the amino acid sequence of the peptide and evaluating the impact on its antimicrobial and cytotoxic properties. mdpi.com By substituting specific amino acids, researchers can probe the roles of cationicity, hydrophobicity, and amphipathicity in the peptide's function. mdpi.comnih.gov

For example, studies on Brevinin-1 (B586460) and Brevinin-2 peptides have shown that substituting residues with cationic amino acids like arginine can enhance activity against Gram-positive bacteria. nih.gov Conversely, truncating the peptide, such as by removing the C-terminal "Rana box" domain, can significantly reduce its hemolytic activity (toxicity to red blood cells) while maintaining or even enhancing its antimicrobial potency. mdpi.comresearchgate.net Another strategy involves the substitution of L-amino acids with their D-amino acid counterparts, which can increase the peptide's stability against proteases and modulate its activity. mdpi.comresearchgate.net These engineered analogues provide valuable insights into the peptide's mechanism of action and can lead to the development of lead compounds with improved therapeutic indices. mdpi.commdpi.com

Peptide AnalogueModificationObserved Effect on ActivityReference Peptide
Brevinin-1pl-2RLysine (B10760008) to Arginine substitutionsEnhanced activity against Gram-positive bacteria, increased hemolysis. nih.govBrevinin-1pl
Brevinin-1pl-3HLysine to Histidine substitutionsReduced activity against Gram-negative bacteria, reduced hemolysis. nih.govBrevinin-1pl
[D-Leu²]B2OS(1-22)-NH₂C-terminal truncation and N-terminal D-Leucine substitutionSubstantially reduced hemolysis, enhanced bactericidal kinetics. mdpi.comresearchgate.netBrevinin-2OS (B2OS)
OSf (Brevinin-1OS analogue)N-terminal modifications to balance charge and hydrophobicityBroad-spectrum antibacterial effects, high therapeutic index. mdpi.comBrevinin-1OS

Biophysical Techniques for Conformational Analysis in Biological Environments

The biological activity of Brevinin-1SHd is intrinsically linked to its three-dimensional structure, particularly in the presence of bacterial membranes. Biophysical techniques are essential for analyzing the peptide's conformation in environments that mimic these biological interfaces. nih.gov

Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure of peptides. nih.govtums.ac.irnih.gov In aqueous solutions, brevinin peptides typically exist in a random coil conformation. tums.ac.irnih.gov However, in membrane-mimetic environments, such as solutions containing sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), they adopt a distinct α-helical structure. mdpi.comtums.ac.irnih.govnih.gov This conformational change is believed to be crucial for the peptide's ability to interact with and disrupt microbial membranes. unimi.it CD spectroscopy can also be used to assess the stability of this helical structure under different conditions, such as varying temperatures. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that provides high-resolution structural information of peptides in solution or in association with micelles or bicelles, which serve as membrane models. springernature.comspringernature.comnih.gov Solid-state NMR can be used to study the orientation and dynamics of the peptide when it is embedded within a lipid bilayer, offering detailed insights into its membrane-disrupting mechanism. springernature.com

Bioinformatic and Computational Approaches in Precursor and Peptide Research

Bioinformatics and computational biology are indispensable tools in modern peptide research, from the initial discovery of the precursor to the rational design of new analogues. mdpi.com

Once the amino acid sequence of the this compound is deduced from its cDNA, sequence alignment is performed to compare it with other known peptide precursors. researchgate.net Tools like BLAST (Basic Local Alignment Search Tool) are used to search protein databases for homologous sequences. nih.gov Multiple sequence alignments, using programs like ClustalW, can reveal conserved regions, such as the signal peptide and processing sites, as well as hypervariable regions, which typically correspond to the mature peptide domain. nih.govresearchgate.netresearchgate.net This comparative analysis helps to classify the new peptide within the Brevinin family and can provide clues about its evolutionary relationships. nih.govresearchgate.net

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein or peptide based on its amino acid sequence and the known structure of a homologous template. mdpi.com While experimental structures of the this compound may not be available, if a structure of a related precursor has been determined, it can be used as a template. The process involves aligning the target sequence (this compound) with the template sequence, building a model of the target based on the template's coordinates, and then refining the model to resolve any structural inconsistencies. This approach can provide a valuable structural model for understanding how the precursor folds and how it might interact with processing enzymes.

Predictive Algorithms for Signal Peptides and Cleavage Sites

Antimicrobial peptides are synthesized as larger precursor proteins, which include a signal peptide, an acidic pro-region, and the C-terminal mature peptide. nih.gov The accurate identification of the signal peptide and the enzymatic cleavage sites is essential to determine the primary structure of the final, biologically active AMP. Computational tools have become indispensable for this purpose, offering rapid and accurate predictions based on amino acid sequences. nih.gov

Modern predictive algorithms leverage machine learning, deep learning, and other sophisticated computational models to identify the characteristic features of signal peptides and the protease cleavage sites that release the mature peptide. oup.comresearchgate.net One of the most widely used and continually updated tools in this field is SignalP. researchgate.net The latest versions, such as SignalP 6.0, utilize transformer protein language models to predict the presence of various types of signal peptides and their precise cleavage points with high accuracy across all domains of life. dtu.dkbiolib.com These models are trained on vast datasets of experimentally verified protein sequences, enabling them to recognize the complex patterns that define signal peptide regions (n-, h-, and c-regions) and the subsequent cleavage site. biolib.com

In the context of Brevinin precursors, these algorithms are used to parse the full-length amino acid sequence translated from its cDNA. For instance, studies on Brevinin-1 family peptides routinely employ tools like SignalP to predict the signal peptide that directs the precursor to the secretory pathway. frontiersin.org Following the signal peptide is typically an acidic spacer domain, and the final cleavage that releases the mature peptide often occurs at a specific dibasic amino acid site (e.g., Lys-Arg). Algorithms like PeptideCutter or machine learning models trained on protease specificity can predict these subsequent cleavage events. researchgate.net The predictive power of these tools has been demonstrated to be robust, though their accuracy can be influenced by unusual amino acid compositions near the cleavage site. researchgate.net

Table 1: Comparison of Predictive Algorithms for Peptide Processing

Algorithm/ToolMethodologyPrimary FunctionKey Features
SignalP 6.0Transformer Protein Language ModelPredicts signal peptides and their cleavage sites.Discriminates between five types of signal peptides; High accuracy across eukaryotes, bacteria, and archaea. dtu.dk
DeepPeptideDeep Learning (CNN-LSTM-CNN with CRF)Predicts cleaved peptides directly from precursor sequence.Does not require pre-defined protease specificity; improved precision and recall over previous methods. oup.com
PeptideCutterSequence Scoring (Based on known protease specificity)Predicts potential cleavage sites for various proteases.Simple, fast, and relies on a database of known cleavage patterns. researchgate.net
PROSPERMachine Learning (Support Vector Machine)Predicts protease-specific cleavage sites.Uses physicochemical properties and sequence information for prediction. nih.gov

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Understanding the mechanism of action for antimicrobial peptides like Brevinin-1SHd requires detailed knowledge of their interactions with bacterial cell membranes at an atomic level. nih.gov Molecular dynamics (MD) simulations are a powerful computational technique used to model these complex interactions over time, providing insights that are often difficult to obtain through experimental methods alone. nih.gov

MD simulations model the physical movements of atoms and molecules in a system. In the study of AMPs, this involves creating a virtual system containing the peptide, a model lipid bilayer representing a bacterial or eukaryotic membrane, and the surrounding solvent (water and ions). nih.govcore.ac.uk By solving Newton's equations of motion for this system, MD simulations can track the trajectory of every atom, revealing how the peptide approaches, binds to, and perturbs the membrane. core.ac.uk

These simulations have been instrumental in elucidating several key aspects of AMP function:

Peptide Conformation: Brevinin-1 peptides are typically unstructured in aqueous solutions but adopt an amphipathic α-helical conformation upon encountering the hydrophobic environment of a membrane. nih.gov MD simulations can model this conformational change, which is critical for the peptide's function.

Membrane Binding and Insertion: Cationic residues on the peptide facilitate initial electrostatic interactions with the negatively charged phospholipids (B1166683) common in bacterial membranes. nih.gov Simulations can detail this binding process and the subsequent insertion of the peptide's hydrophobic regions into the lipid core. mdpi.com

Pore Formation: A primary mechanism for many AMPs is the formation of pores or channels in the bacterial membrane, leading to leakage of cellular contents and cell death. nih.gov MD simulations can visualize the aggregation of multiple peptide molecules and their cooperative action to form these transmembrane structures. nih.gov

To manage the significant computational cost of these simulations, researchers often use different levels of model resolution. All-atom (AA) simulations provide the highest level of detail but are computationally intensive, limiting them to shorter timescales. global-sci.comCoarse-grained (CG) models group atoms into larger particles, reducing the computational demand and allowing for the simulation of longer biological processes like spontaneous peptide assembly and pore formation, albeit at a lower resolution. global-sci.comnih.gov

Table 2: Key Findings from MD Simulations of Antimicrobial Peptides

Peptide/System StudiedSimulation TypeMembrane ModelKey Findings & Insights
Generic Antimicrobial Peptides (AMPs)All-Atom & Coarse-GrainedPOPC, POPG, DMPC (representing eukaryotic and bacterial membranes)Demonstrated initial electrostatic binding to anionic membranes followed by hydrophobic insertion; revealed mechanisms of membrane disruption and pore formation. nih.govnih.gov
Maculatin 1.1Coarse-GrainedZwitterionic Phospholipid BilayersShowed spontaneous peptide aggregation on the membrane surface and cooperative insertion, leading to membrane disruption. nih.gov
Uperin PeptidesAll-Atom & Umbrella SamplingPOPE/POPG (model bacterial membrane)Characterized the free energy profile of peptide binding and insertion, identifying stable bound and transmembrane states. mdpi.com
Polymyxin B1Coarse-GrainedGram-Negative Outer Membrane (with LPS)Revealed that LPS core sugars and associated calcium ions provide a significant energy barrier, resisting peptide penetration. nih.gov

Future Research Directions and Unanswered Questions in Brevinin 1shd Precursor Biology

Elucidation of Novel Post-Translational Modifications and Their Regulatory Roles

Post-translational modifications (PTMs) are crucial for the structural and functional diversity of natural AMPs, often enhancing their stability, specificity, and efficacy. nih.gov In many amphibian peptides, common PTMs include C-terminal amidation, the formation of N-terminal pyroglutamate, and the introduction of D-amino acid isomers. uol.de However, the full repertoire of PTMs specific to the Brevinin-1SHd precursor and its processed peptides is not yet known.

Future investigations should focus on identifying potentially novel or unconventional modifications beyond those commonly observed. Advanced mass spectrometry techniques could reveal modifications such as glycosylation, phosphorylation, or acylation, which have been identified in other contexts but are underexplored in Brevinin-family peptides. youtube.com Understanding these PTMs is not merely a cataloging exercise; the central unanswered question is how they regulate the peptide's biological activity. For instance, a specific modification might alter the peptide's affinity for microbial membranes versus host cells, thereby fine-tuning its therapeutic index. Research should aim to correlate the presence of specific PTMs with changes in antimicrobial potency, spectrum, and stability against proteases.

Table 1: Potential Post-Translational Modifications for Future Investigation in Brevinin-1SHd

Modification Type Potential Regulatory Role Investigative Approach
Glycosylation Altering solubility, receptor binding, and stability High-resolution mass spectrometry, lectin blotting
Phosphorylation Modulating protein-protein interactions, signaling functions Phospho-specific antibody enrichment, mass spectrometry
Acetylation/Acylation Influencing hydrophobicity, membrane interaction Affinity enrichment, liquid chromatography-tandem mass spectrometry (LC-MS/MS)

Comprehensive Mapping of Proteolytic Networks Involved in Precursor Maturation

The transformation from an inactive precursor to a bioactive peptide is a critical, multi-step process orchestrated by a network of proteases. nih.govnih.gov The this compound, like other AMP precursors, contains a signal peptide, an acidic pro-region, and the C-terminal mature peptide sequence. The precise proteases responsible for cleaving the precursor at specific sites to release the mature Brevinin-1SHd are currently unknown. Amphibian skin secretions are known to contain a cocktail of proteases that can both activate and degrade the peptides. mdpi.comnih.gov

A primary goal for future research is the identification and characterization of the specific endopeptidases and exopeptidases involved in this maturation pathway. This involves isolating the enzymes from amphibian skin secretions and testing their activity on the this compound. mdpi.com Unanswered questions include whether this process is a simple, linear pathway or a more complex, branched network where alternative cleavage can produce peptide variants with different activities. Mapping this proteolytic network will be essential for understanding how the host regulates the availability and function of the mature peptide and for developing biotechnological methods for its production.

Investigation of Gene Regulation Beyond Transcriptional Control (e.g., Epigenetic Mechanisms)

While the expression of AMPs is known to be inducible by injury or infection, the underlying molecular mechanisms regulating the gene encoding the this compound are poorly understood. Research has largely focused on transcriptional activation, but other layers of regulation, such as epigenetic modifications and post-transcriptional control, likely play pivotal roles. researchgate.net

Future studies should investigate the epigenetic landscape of the Brevinin-1SHd gene locus. This includes mapping histone modifications (e.g., acetylation, methylation) and DNA methylation patterns under basal and stimulated conditions. Such studies could reveal how the chromatin state is modulated to control gene accessibility and expression levels. Furthermore, post-transcriptional regulation by microRNAs (miRNAs) or long non-coding RNAs (lncRNAs) represents another unexplored frontier. Identifying specific non-coding RNAs that target the this compound's mRNA could uncover novel mechanisms that fine-tune peptide production in response to environmental cues.

Deeper Understanding of Host-Pathogen Co-evolutionary Dynamics Mediated by Brevinin-1SHd

Amphibian skin peptides are key components of the innate immune system and are engaged in an ongoing evolutionary "arms race" with pathogens. nih.govsimonywsin.com The sporadic distribution of certain AMPs across different frog species suggests they confer a specific evolutionary advantage in particular ecological niches. nih.gov How the this compound gene has evolved in response to selective pressures from local microbial communities is a significant unanswered question.

Future research should employ population genomics and phylogenetics to analyze the diversity of the Brevinin-1SHd gene across different populations of the host species. This could identify signatures of positive selection in specific regions of the precursor, potentially correlating with resistance to prevalent local pathogens. mdpi.com By combining these genetic studies with functional assays that test the efficacy of different Brevinin-1SHd variants against a panel of clinically relevant and ecologically relevant microbes, researchers can begin to map the co-evolutionary landscape. This approach will provide a deeper understanding of how host-pathogen interactions drive the molecular evolution of this defense peptide. nih.gov

Systems Biology Approaches to Integrate Precursor Expression, Processing, and Peptide Function

To gain a holistic understanding of Brevinin-1SHd's role in host defense, it is necessary to move beyond the study of single components and adopt a systems biology approach. drugtargetreview.comnih.gov This involves integrating data from multiple "omics" platforms—genomics, transcriptomics, proteomics (peptidomics), and metabolomics—to build a comprehensive model of the Brevinin-1SHd pathway. nih.gov

A future systems-level study would simultaneously quantify the transcription of the this compound gene, the abundance of the precursor and its processed forms in the skin secretion (peptidomics), and the resulting functional activity against target microbes. drugtargetreview.com This integrated data can be used to construct computational models that predict how the system responds to various stimuli, such as different types of pathogens or environmental stressors. researchgate.net Key questions that a systems approach can address include identifying bottlenecks in the production pathway and understanding how the host coordinates the expression of Brevinin-1SHd with other defense molecules to mount an effective immune response.

Exploring the Full Spectrum of Biological Activities and Underlying Molecular Pathways

While the "antimicrobial" designation highlights a primary function, many peptides derived from amphibian skin possess a much broader range of biological activities. nih.gov For instance, members of the Brevinin family have been shown to have anti-cancer, anti-inflammatory, and insulin-releasing properties. nih.govnih.govnih.gov The full spectrum of bioactivities for the mature peptide derived from the this compound remains to be explored.

Future research should systematically screen Brevinin-1SHd for other potential functions, such as wound healing, immunomodulation (beyond simple anti-inflammatory effects), antiviral activity, and neurotransmission. nih.govresearchgate.net For any identified activity, the subsequent and more challenging step will be to elucidate the underlying molecular pathways. For example, if Brevinin-1SHd is found to promote wound healing, researchers would need to identify the host cell receptors it interacts with and the downstream signaling cascades it activates. Uncovering these additional functions and mechanisms will be crucial for fully appreciating the biological importance of this peptide and for exploring its potential as a template for developing novel therapeutics. nih.gov

Table 2: Compound Names Mentioned

Compound Name
Brevinin-1SHd
Pyroglutamate
Magainin-2
Maximin-H5
Esculentin-1b(1–18)
OmpC
OmpF

Q & A

Q. How can researchers minimize bias in functional annotation of this compound’s novel domains?

  • Methodological Answer : Use orthogonal validation (e.g., mutagenesis coupled with circular dichroism for structural confirmation). Submit sequences to public repositories (e.g., GenBank) for independent annotation. Disclose potential conflicts of interest (e.g., patent applications) in manuscripts .

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